3-Piperidin-1-ylpyrrolidine-2,5-dione: Chemical Architecture and Therapeutic Potential
3-Piperidin-1-ylpyrrolidine-2,5-dione: Chemical Architecture and Therapeutic Potential
[1][2][3]
Executive Summary
3-Piperidin-1-ylpyrrolidine-2,5-dione (also known as 3-(1-piperidinyl)succinimide) represents a critical heterocyclic scaffold in medicinal chemistry.[1][2] Structurally, it fuses a pharmacologically active succinimide ring—the core of the anticonvulsant class—with a piperidine moiety, a pervasive nitrogen heterocycle in FDA-approved therapeutics.[2]
This guide analyzes the compound not merely as a static molecule but as a dynamic Michael adduct , serving simultaneously as a target for anticonvulsant drug design and a critical intermediate in bioconjugation chemistry. Its unique amphoteric nature, possessing both an acidic imide proton and a basic tertiary amine, allows for versatile salt formation and solubility tuning, making it a high-value building block for CNS-active ligands (e.g., 5-HT1A/D2 receptors).[1][2]
Chemical Architecture & Stereochemistry
The molecule is defined by the fusion of a saturated five-membered imide ring (pyrrolidine-2,5-dione) and a six-membered cyclic amine (piperidine) at the C3 position.[1][2]
Structural Analysis[1][4]
-
Core Scaffold: The pyrrolidine-2,5-dione (succinimide) ring provides a rigid planar framework with two carbonyl hydrogen bond acceptors and one hydrogen bond donor (N-H), essential for binding to receptor pockets (e.g., T-type calcium channels).[1][2]
-
C3-Functionalization: The attachment of the bulky piperidinyl group at C3 disrupts the symmetry of the succinimide, introducing a chiral center .[1][2]
-
Electronic Environment: The electron-withdrawing carbonyl groups at C2 and C5 increase the acidity of the imide N-H (pKa ~9.[1]5) and the electrophilicity of the carbonyl carbons. Conversely, the piperidine nitrogen remains basic (pKa ~9-10), creating a zwitterionic potential in neutral aqueous media.[1][2]
Stereoisomerism
The C3 carbon is
-
(R)-Enantiomer: Often investigated for specific receptor selectivity.[1]
-
(S)-Enantiomer: May exhibit distinct pharmacokinetic profiles.[1]
Note on Tautomerism: While the keto-form is dominant, the imide system can undergo tautomerization to the imidate form (lactim-lactam), particularly under basic conditions, facilitating N-alkylation reactions.[1][2]
Physicochemical Profile
The following properties are derived from experimental data of close analogs and computational predictions for the N-unsubstituted parent scaffold.
| Property | Value / Description | Relevance |
| Molecular Formula | Core composition | |
| Molecular Weight | 182.22 g/mol | Fragment-like, high ligand efficiency |
| H-Bond Donors | 1 (Imide N-H) | Receptor binding / Solvation |
| H-Bond Acceptors | 3 (2 x C=O, 1 x Tertiary N) | Receptor binding |
| Predicted pKa (Base) | ~8.5 - 9.2 (Piperidine N) | Ionization at physiological pH |
| Predicted pKa (Acid) | ~9.5 - 10.5 (Imide N-H) | Deprotonation for N-alkylation |
| LogP | ~0.2 - 0.6 | Moderate lipophilicity, CNS penetrant |
| Solubility | Soluble in DCM, MeOH, DMSO; Water (pH dependent) | Formulation flexibility |
Synthetic Methodology
The primary route to 3-piperidin-1-ylpyrrolidine-2,5-dione is the aza-Michael addition .[1][2] This reaction is highly atom-economic and proceeds under mild conditions, often without metal catalysts.[1][2]
Protocol: Aza-Michael Addition
Reaction: Maleimide (Pyrrolidine-2,5-dione) + Piperidine
-
Reagents:
-
Procedure:
-
Dissolve maleimide in the chosen solvent at room temperature (25°C).
-
Add piperidine dropwise to the stirring solution.[1] The reaction is exothermic; cooling (ice bath) may be required for large scales.
-
Stir for 1–4 hours. Monitor via TLC (disappearance of maleimide).
-
Workup:
-
-
Mechanism: The nucleophilic nitrogen of piperidine attacks the
-carbon of the -unsaturated imide (maleimide).[1] The resulting enolate intermediate is protonated to yield the saturated succinimide derivative.
Figure 1: Synthetic pathway via aza-Michael addition.[1][2] The reaction is driven by the relief of ring strain and conjugation loss, forming a stable C-N bond.[2]
Biological & Pharmaceutical Context
Anticonvulsant Pharmacophore
The pyrrolidine-2,5-dione ring is the defining feature of succinimide anticonvulsants (e.g., Ethosuximide, Phensuximide).[1][2] These drugs primarily target T-type calcium channels (
-
Mechanism: The 3-substituted succinimide core mimics the transition state of neurotransmitters or binds allosterically to the channel pore, stabilizing the inactive state and preventing spike-wave discharges associated with absence seizures.[1][2]
-
Piperidine Role: The addition of the piperidine ring increases lipophilicity and steric bulk, potentially altering selectivity toward voltage-gated sodium channels (
) or enhancing blood-brain barrier (BBB) penetration.[1][2]
5-HT1A Receptor Ligands
Research indicates that N-substituted derivatives of this scaffold (e.g., where the imide nitrogen is linked to an arylpiperazine via an alkyl chain) act as potent 5-HT1A receptor agonists and serotonin transporter (SERT) inhibitors.[1][2] The 3-piperidinyl moiety serves as the "basic head" required for ionic interaction with the conserved Aspartate residue (Asp3.[1]32) in the GPCR binding pocket.
Bioconjugation Side-Reactions
In peptide synthesis and antibody-drug conjugate (ADC) manufacturing, maleimide linkers are used to conjugate thiols (cysteines).[1][2]
-
Risk: If unreacted maleimides are exposed to basic amines (like piperidine used for Fmoc removal), the aza-Michael adduct (the title compound) forms irreversibly.[1]
-
Impact: This "capping" of the maleimide prevents the desired therapeutic conjugation, reducing yield and introducing impurities. Understanding the stability of 3-piperidin-1-ylpyrrolidine-2,5-dione is crucial for troubleshooting these workflows.
Analytical Characterization
To validate the synthesis of 3-piperidin-1-ylpyrrolidine-2,5-dione, the following spectral signatures are diagnostic:
Proton NMR ( -NMR)[1][2][3]
-
Succinimide Ring:
-
Piperidine Ring:
-
Imide NH: A broad singlet around
10.0 - 11.0 ppm (solvent dependent, often exchangeable with ).[1][2]
Infrared Spectroscopy (IR)
-
Carbonyls: Two distinct bands characteristic of cyclic imides:
-
Amine: C-N stretch around 1100-1200 cm
.[1][2]
Mass Spectrometry (MS)
-
ESI-MS: Positive mode typically shows the protonated molecular ion
at m/z 183.2 .[1]
Safety & Handling
While specific toxicological data for this exact intermediate may be limited, standard precautions for succinimides and secondary/tertiary amines apply.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Sensitization: Maleimides are potent sensitizers; while the Michael adduct is less reactive, it should be handled as a potential allergen.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the piperidine ring or hydrolysis of the imide.
References
-
Synthesis of 3,4-disubstituted pyrrolidine-2,5-diones. MDPI Molecules. Available at: [Link]
-
Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. PubMed. Available at: [Link]
-
PubChem Compound Summary: 3-substituted pyrrolidine-2,5-diones. National Center for Biotechnology Information.[1][2] Available at: [Link]
-
Reactions of Piperidines: Aza-Michael Additions. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. 2,5-Pyrrolidinedione, 1-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-3-dodecyl- | C27H48N2O3 | CID 3034263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 79720-19-7 CAS MSDS (3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
